![molecular formula C12H7ClN2S2 B380458 5-(4-Clorofenil)tieno[2,3-d]pirimidin-4-tiol CAS No. 315676-32-5](/img/structure/B380458.png)

5-(4-Clorofenil)tieno[2,3-d]pirimidin-4-tiol

Descripción general

Descripción

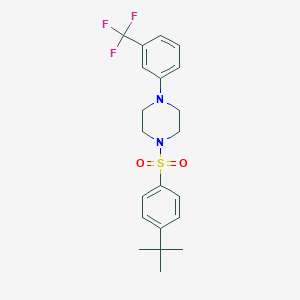

“5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” is a chemical compound with the empirical formula C12H7ClN2S2 and a molecular weight of 278.78 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” can be represented by the SMILES stringS=C1C(C(C2=CC=C(Cl)C=C2)=CS3)=C3N=CN1 . Physical and Chemical Properties Analysis

“5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol” is a solid substance . It has an empirical formula of C12H7ClN2S2 and a molecular weight of 278.78 .Aplicaciones Científicas De Investigación

Actividad anticancerígena

Los derivados de pirimidina, incluidas las tieno[2,3-d]pirimidinas, se han estudiado por sus propiedades anticancerígenas. Los compuestos como "5-(4-Clorofenil)tieno[2,3-d]pirimidin-4-tiol" pueden inhibir enzimas como la dihidrofolato reductasa (DHFR), que es un objetivo para los fármacos antitumorales. También pueden exhibir actividad contra líneas celulares de cáncer humano e inducir la muerte celular a través de la apoptosis al inhibir enzimas como CDK .

Potencial antiinflamatorio

Los derivados de tieno[2,3-d]pirimidina han mostrado una actividad antiinflamatoria prometedora. Podrían ser más efectivos que otros compuestos heterocíclicos similares y pueden mostrar efectos antiinflamatorios distintivos en las etapas aguda y subaguda .

Inhibición enzimática

Estos compuestos pueden actuar como inhibidores enzimáticos, dirigidos a enzimas específicas involucradas en las vías de la enfermedad. Esta aplicación es crucial para el desarrollo de nuevos agentes terapéuticos para diversas enfermedades .

Agentes terapéuticos

Las características estructurales de las tieno[2,3-d]pirimidinas las convierten en candidatas adecuadas como agentes terapéuticos en la química medicinal. Se pueden diseñar para interactuar con objetivos biológicos para tratar enfermedades .

Síntesis química

"this compound" podría utilizarse como intermedio en la síntesis de entidades químicas más complejas. Su grupo tiol puede sufrir diversas reacciones, contribuyendo a la síntesis de nuevos compuestos .

Diseño de fármacos

Debido a su diversidad estructural y relevancia biológica, las tieno[2,3-d]pirimidinas son andamiajes valiosos en el diseño de fármacos. Se pueden modificar para mejorar sus propiedades farmacológicas .

Estudios biológicos

Los compuestos con un núcleo de tieno[2,3-d]pirimidina se pueden utilizar en estudios biológicos para comprender su mecanismo de acción e interacción con los sistemas biológicos

Mecanismo De Acción

Target of Action

The primary targets of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol are currently unknown. This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Similar compounds have been shown to undergo nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moieties . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in cellular processes.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Análisis Bioquímico

Biochemical Properties

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The interaction between 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol and these enzymes often involves the formation of covalent bonds with the thiol group, leading to enzyme inhibition and subsequent modulation of biochemical pathways .

Cellular Effects

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can modulate the activity of key signaling molecules such as MAP kinases and PI3K/Akt, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and inflammation, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. The thiol group of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is particularly reactive and can form covalent bonds with cysteine residues in proteins, resulting in the modulation of protein function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species and other environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism.

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFUUIPSWALDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209111 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665914 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

315676-32-5 | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315676-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-{2-Nitro-5-methylphenoxy}ethyl)sulfanyl]-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B380375.png)

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B380376.png)

![ethyl 2-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B380377.png)

![7-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B380378.png)

![Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380381.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380383.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B380385.png)

![N-(1-adamantyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B380388.png)

![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B380393.png)

![2-(3,4-dimethoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B380394.png)

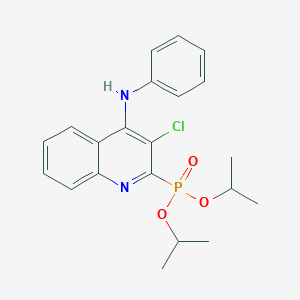

![Diisopropyl {3-chloro-6-methoxy-4-[(4-methoxyphenyl)amino]-2-quinolinyl}phosphonate](/img/structure/B380395.png)

![Benzoic acid,N'-[2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-benzo[e] [1,4]diazepin-1-yl)-acetyl]-hydrazide](/img/structure/B380398.png)